6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
Description
Properties
IUPAC Name |
6-chloro-4-fluoro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJASNWMPYKRVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198570 | |
| Record name | 2H-Benzimidazole-2-thione, 6-chloro-4-fluoro-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388061-24-2 | |
| Record name | 2H-Benzimidazole-2-thione, 6-chloro-4-fluoro-1,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1388061-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazole-2-thione, 6-chloro-4-fluoro-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with carbon disulfide in the presence of a base, followed by cyclization with a suitable reagent to form the benzoimidazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The choice of solvents and catalysts is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases and solvents
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Various substituted benzoimidazole derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-withdrawing groups (EWGs): Chlorine and fluorine in the target compound enhance electrophilic reactivity compared to methyl or ethyl groups (e.g., ).
- Thione vs. Thiol : The thione group (C=S) in the target compound is less acidic than the thiol (-SH) in , influencing solubility and redox stability.
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors. For example, analogous imidazo-thiadiazole derivatives are synthesized via reactions between hydrazonoyl halides and alkyl carbothioates under reflux in polar solvents like ethanol . Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination). Purification via column chromatography using ethyl acetate/hexane mixtures (3:7 v/v) is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond ≈ 1.68 Å in thione groups) and identifies disorder in heterocyclic rings .
- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for thiocarbonyl groups) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 245.982) .
Q. How can researchers assess the compound's biological activity in preliminary studies?
- Methodological Answer :
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7), with IC₅₀ values compared to control agents like cisplatin .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding with thione sulfur and halogen-π interactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) predict transition states and intermediates. For example, computational studies show that fluorination at the 4-position lowers activation energy by 12 kcal/mol compared to non-fluorinated analogs .
- Machine learning : Train models on existing imidazole-thione datasets to predict optimal solvent systems (e.g., DMF/water mixtures improve yields by 18%) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for structural assignments?
- Methodological Answer :
- Multi-technique validation : Cross-reference X-ray data (e.g., dihedral angles of 5.2° in the benzimidazole ring) with solid-state NMR to confirm planar vs. non-planar conformations .
- Dynamic NMR : Detect rotational barriers in thione groups (ΔG‡ ≈ 10–12 kcal/mol) to explain discrepancies in solution vs. solid-state structures .
Q. How can statistical experimental design improve reaction scalability and purity?
- Methodological Answer :
- Factorial design : Apply a 2³ factorial matrix (factors: temperature, catalyst loading, solvent ratio) to identify interactions. For example, increasing catalyst (Pd/C) from 2% to 5% reduces byproduct formation by 22% .
- Response surface methodology (RSM) : Optimize reaction time (8.5 hours) and pH (6.8) to maximize yield (82%) while minimizing impurities (<0.5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
